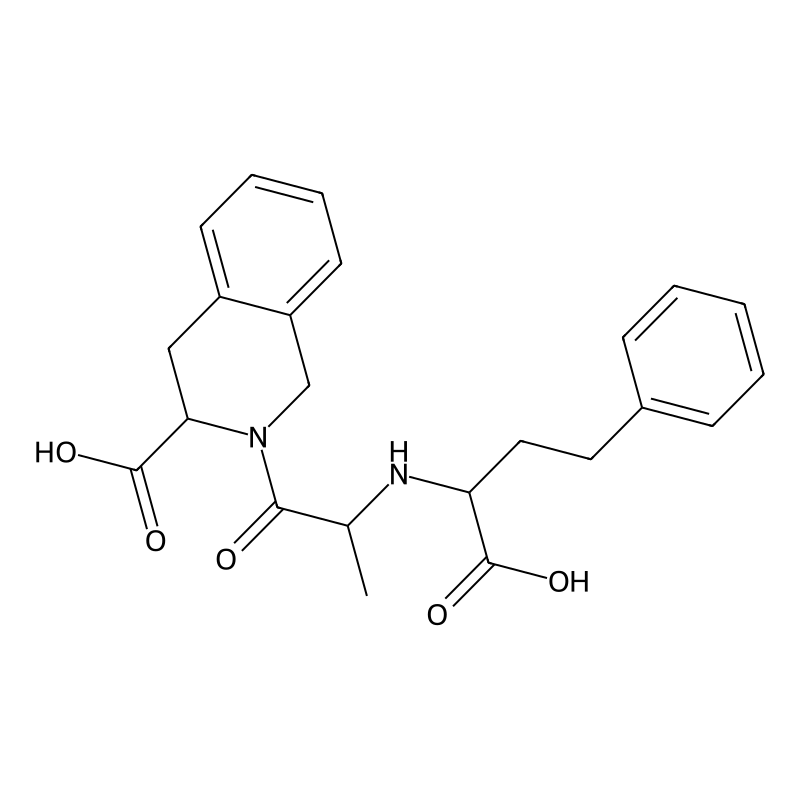Quinaprilat HCl

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Quinaprilat hydrochloride is the active metabolite of quinapril, a medication classified as an angiotensin-converting enzyme (ACE) inhibitor. The chemical structure of quinaprilat hydrochloride is represented by the empirical formula . It appears as a white to off-white amorphous powder that is freely soluble in aqueous solvents . Quinaprilat plays a crucial role in the treatment of hypertension and congestive heart failure by inhibiting the activity of ACE, thereby reducing the formation of angiotensin II, a potent vasoconstrictor that contributes to increased blood pressure .
The primary chemical reaction involving quinaprilat occurs when quinapril is administered. Upon absorption, quinapril undergoes deesterification, converting into quinaprilat, which then inhibits ACE activity. This reaction is essential for its therapeutic effects, as it leads to decreased angiotensin II levels and increased bradykinin levels, contributing to vasodilation and lower blood pressure .
Quinaprilat exhibits significant biological activity as an ACE inhibitor. Its mechanism involves preventing the conversion of angiotensin I to angiotensin II, thus lowering blood pressure and alleviating symptoms associated with heart failure. Additionally, quinaprilat's ability to enhance bradykinin levels may contribute to its vasodilatory effects, further supporting cardiovascular health . The pharmacokinetics of quinaprilat include a half-life of approximately 2 hours and renal excretion as the primary elimination route .
The synthesis of quinaprilat hydrochloride can be achieved through several methods. One notable method involves the deprotection of quinapril tert-butyl ester using hydrochloric acid in a controlled environment. The process includes:
- Formation of Quinapril Tert-Butyl Ester: Quinapril is initially synthesized as a tert-butyl ester.
- Deprotection Reaction: The tert-butyl group is removed by reacting with anhydrous hydrogen chloride in a solvent mixture (e.g., acetic acid) at low temperatures (0°C to 5°C).
- Crystallization: Post-reaction, the solution is cooled to precipitate crystalline acetone solvate of quinapril hydrochloride, which can be further purified through recrystallization techniques .
Quinaprilat hydrochloride is primarily used in clinical settings for managing hypertension and heart failure. Its role as an ACE inhibitor makes it effective in reducing cardiovascular risks associated with high blood pressure and improving patient outcomes in heart failure management . Additionally, it may be used in combination therapies, such as with thiazide diuretics, to enhance antihypertensive effects .
Research indicates that quinaprilat interacts with various pharmacological agents due to its mechanism of action on the renin-angiotensin system. Notably:
- Diuretics: When combined with diuretics like hydrochlorothiazide, quinaprilat enhances blood pressure reduction.
- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Concurrent use may reduce the antihypertensive effect of quinaprilat.
- Potassium-Sparing Diuretics: Caution is advised due to potential hyperkalemia when used together .
Quinaprilat shares its pharmacological profile with several other ACE inhibitors. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Enalapril | C20H28N2O5 | Prodrug; converted to enalaprilat; longer half-life |
| Lisinopril | C21H31N3O5 | Not a prodrug; more potent but less lipid-soluble |
| Ramipril | C23H32N2O5 | Prodrug; longer duration of action |
| Benazepril | C24H28N2O5 | Unique dual-action on bradykinin and angiotensin II |
Quinaprilat's distinctive feature lies in its rapid conversion from its prodrug form (quinapril) and its unique pharmacokinetic properties that allow for significant renal excretion, making it particularly effective in patients with specific cardiovascular conditions .








